2,3-ジヒドロイソチアゾール 1,1-ジオキシド

説明

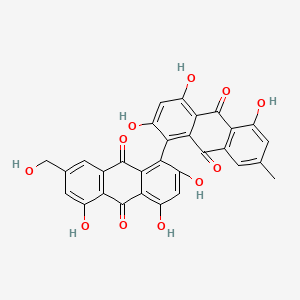

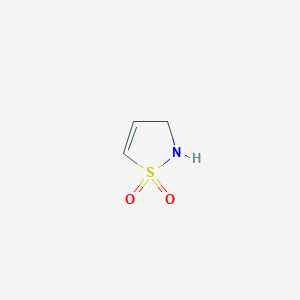

2,3-Dihydroisothiazole 1,1-dioxide is a heterocyclic compound . It has a molecular weight of 119.14 g/mol.

Synthesis Analysis

The synthesis of 2,3-Dihydroisothiazole 1,1-dioxide involves various electrophiles on spiranic and non-spiranic substrates . Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions . Heteroatom electrophiles attack the C-5 position, whereas carbo-electrophiles affect the amino group .Molecular Structure Analysis

The molecular structure of 2,3-Dihydroisothiazole 1,1-dioxide is characterized by the presence of a heterocyclic system . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .Chemical Reactions Analysis

The 4-amino-2,3-dihydro-1 H -1λ 6 -isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has been studied for its reactivity towards electrophiles on spiranic and non-spiranic substrates . Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions .科学的研究の応用

HIV-1 抗ウイルス活性

化合物「2,3-ジヒドロイソチアゾール 1,1-ジオキシド」は、その潜在的なHIV-1抗ウイルス活性で知られています。 この用途は、研究者がウイルス感染症に対抗する新しい化合物を常に探している製薬分野において重要です .

農業用途

農業分野では、「2,3-ジヒドロイソチアゾール 1,1-ジオキシド」の誘導体は、除草剤、殺菌剤、殺虫剤として利用されています。 これは、作物の管理と害虫の防除における化合物の汎用性と重要性を示しています .

将来の方向性

The future research directions involving these compounds are vast. They are at the very edge of modern applications in technology (OLEDS, organic conducting materials, batteries) and there is a never-ending need for new systems that meet more and more demanding requirements . They are also being studied for their potential uses in the construction of functional molecular materials .

作用機序

Target of Action

The primary targets of 2,3-Dihydroisothiazole 1,1-dioxide (also known as PSAD) are the defects in perovskite thin films used in solar cells . The compound is introduced into the perovskite precursor solution with the aim of regulating crystallization and reducing defects in the perovskite thin films .

Mode of Action

PSAD interacts with its targets through a combination of hydrogen bonding and coordination interactions . These interactions are revealed through various characterization studies, including nuclear magnetic resonance, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy, as well as density functional theory calculations .

Biochemical Pathways

The introduction of PSAD into the perovskite precursor solution leads to the formation of perovskite thin films with larger grains and fewer defects . This results in a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .

Result of Action

The result of PSAD’s action is the production of perovskite thin films with larger grains and fewer defects . This leads to a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .

生化学分析

Cellular Effects

The effects of 2,3-Dihydroisothiazole 1,1-dioxide on various types of cells and cellular processes are currently unknown. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydroisothiazole 1,1-dioxide is not yet fully understood. It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2,3-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOVCJUTZGZKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572589 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240115-50-8 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives?

A1: 4-Amino-2,3-dihydroisothiazole 1,1-dioxides represent a novel heterocyclic ring system. [, , , ] These compounds are characterized by a five-membered ring containing a sulfur atom, two nitrogen atoms (one within the ring and one as part of the amino group), and two oxygen atoms double-bonded to the sulfur, forming a sulfone group. The "dihydro" designation indicates the presence of a saturated carbon-carbon bond within the ring. The position of substituents on the ring can vary, leading to diverse structural possibilities.

Q2: How are 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives synthesized?

A2: One synthetic route involves using α,α-disubstituted α-aminonitriles as starting materials. [, , ] These aminonitriles can be transformed into the desired heterocycles through a series of reactions. Another approach utilizes carbanion-mediated sulfonamide intramolecular cyclization reactions (CSIC protocols) of glyco-α-sulfonamidonitriles. [, , , ] This method has been particularly useful for generating enantiomerically pure spirocyclic derivatives, including those built upon sugar templates.

Q3: What are the potential applications of 4-amino-2,3-dihydroisothiazole 1,1-dioxides?

A3: These compounds are of significant interest in medicinal chemistry. Research has explored their potential as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. [, ] Furthermore, the synthesis of spirocyclic derivatives on sugar templates suggests their potential use as novel aza analogues of TSAO nucleosides (ATSAOs). [, ]

Q4: What is the significance of synthesizing 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides?

A4: These compounds, specifically the 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides, have proven valuable as synthons. [] Researchers have successfully utilized them in the preparation of 3-oxyfunctionalized sultams. [] This highlights their versatility as building blocks in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Amino-4-methoxyphenyl)methyl]-2-methoxyaniline](/img/structure/B1654443.png)

![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate](/img/structure/B1654448.png)

![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)